5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile
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Overview
Description
5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods
the use of microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are promising techniques for large-scale production due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have similar structures but differ in their substitution patterns at C5 and C6, affecting their biological activity and selectivity .
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties, similar to the anticancer activity of 5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile .
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its selectivity and potency as a tyrosine kinase inhibitor. Its ability to target both wild-type and mutant forms of EGFR makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C10H8N4OS |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-methyl-7-methylsulfanyl-4-oxo-3H-pyrido[4,3-d]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C10H8N4OS/c1-5-7-8(12-4-13-9(7)15)6(3-11)10(14-5)16-2/h4H,1-2H3,(H,12,13,15) |
InChI Key |
UXYABOLMCZZNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)SC)C#N)N=CNC2=O |
Origin of Product |
United States |
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